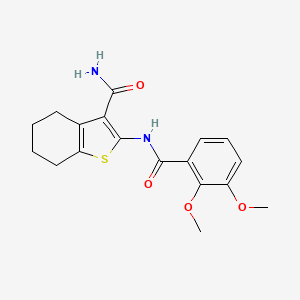
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide is a synthetic compound that has garnered interest in various fields of scientific research. The unique structural properties and potential biological activities of this compound make it a subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide typically involves several key steps:
Formation of the tetrahydroquinoline core: : This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the phenylsulfonyl group: : This step involves the sulfonylation of the tetrahydroquinoline intermediate using a sulfonyl chloride reagent.
Imidazole ring construction: : The final step involves the cyclization of the intermediate to form the imidazole ring, followed by methylation at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions for large-scale synthesis, including:
Optimization of reagent concentrations: : To ensure high yield and purity.
Control of reaction temperature and time: : To maximize the efficiency and minimize side reactions.
Purification techniques: : Such as recrystallization or chromatography to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions may reduce the sulfonyl group or the imidazole ring.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur on the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Using reagents like lithium aluminum hydride or hydrogen gas over a palladium catalyst.
Substitution: : Utilizing halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced sulfonamides or imidazoles.
Substitution: : Products vary depending on the specific substituents introduced.
Applications De Recherche Scientifique
Chemistry: : As a model compound for studying sulfonyl and imidazole chemistry.
Biology: : Investigating its interactions with biological macromolecules.
Medicine: : Exploring its potential as a therapeutic agent for diseases involving specific molecular targets.
Mécanisme D'action
The mechanism of action for 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The precise pathways and targets involved depend on the context of its use and the specific biological systems being studied.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, such as other tetrahydroquinoline or sulfonyl-containing molecules, 1-methyl-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1H-imidazole-4-sulfonamide stands out due to its unique combination of structural features. This uniqueness may confer distinct biological activities or chemical reactivities, making it a valuable subject of study.
List of Similar Compounds
1-methyl-1,2,3,4-tetrahydroquinoline-7-yl-1H-imidazole-4-sulfonamide
N-(phenylsulfonyl)-1H-imidazole-4-sulfonamide
1-methyl-N-(1-(phenylsulfonyl)-tetrahydroquinolin-7-yl)-1H-imidazole
This detailed exploration highlights the various aspects of this compound, from its synthesis to its potential applications in scientific research. It’s a vivid example of how complex and versatile chemical compounds can be.
Propriétés
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-22-13-19(20-14-22)28(24,25)21-16-10-9-15-6-5-11-23(18(15)12-16)29(26,27)17-7-3-2-4-8-17/h2-4,7-10,12-14,21H,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGSSPWZWQSLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2714967.png)


![N-(2-methoxyphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2714970.png)
![2-[3-(1-Cyanoethoxy)phenyl]acetic acid](/img/structure/B2714971.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714976.png)
![2-((difluoromethyl)thio)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2714977.png)
![1-{4-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2714981.png)
![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2714983.png)
![N-[(Z)-2-(benzenesulfonyl)-2-(6-chloropyridin-3-yl)ethenyl]-4-chloroaniline](/img/structure/B2714984.png)

![N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714988.png)
![2-({5-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(2,4-dichlorophenyl)ethan-1-one](/img/structure/B2714989.png)
